molecular formula C12H19Br B142378 1-Bromo-3,5-dimetiladamantano CAS No. 941-37-7

1-Bromo-3,5-dimetiladamantano

Número de catálogo: B142378
Número CAS: 941-37-7
Peso molecular: 243.18 g/mol
Clave InChI: QUCXLVDIVQWYJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Bromo-3,5-dimethyladamantane is an organic compound with the molecular formula C12H19Br. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and organic materials .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the most prominent applications of 1-bromo-3,5-dimethyladamantane is in the synthesis of Memantine , a medication used for treating moderate to severe Alzheimer's disease. Memantine acts as an NMDA receptor antagonist, helping to regulate glutamate levels in the brain and protect against excitotoxicity associated with neurodegenerative diseases .

Case Study: Memantine Synthesis

A study demonstrated that 1-bromo-3,5-dimethyladamantane serves as an intermediate in synthesizing Memantine hydrochloride. The synthesis involves reacting the brominated compound with thiourea under controlled conditions to produce Memantine .

Organic Synthesis

In organic chemistry, 1-bromo-3,5-dimethyladamantane is utilized as a building block for creating more complex molecules. It has been employed in:

  • Synthesis of Adamantane Derivatives : This includes the one-pot synthesis of 1,3-dicarbonyl adamantanes and other functionalized adamantanes .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsUnique Features
Amantadine Adamantane core with an amino groupUsed as an antiviral and anti-Parkinson's medication
Memantine Adamantane derivative with a methyl group and an amineTreatment for Alzheimer's disease
1-Bromo-2-methyladamantane Bromine at position one with a methyl group at position twoLess sterically hindered than 1-bromo-3,5-dimethyl
1-Bromo-4-methyladamantane Bromine at position one with a methyl group at position fourDifferent pharmacological profile compared to others

Métodos De Preparación

1-Bromo-3,5-dimethyladamantane can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethyladamantane using hydrobromic acid in acetic acid. The reaction is typically carried out at a temperature range of 50-55°C for about 12 hours . Another method involves a two-step process starting from 1,3-dimethyladamantane, which is first converted to 1-acetamido-3,5-dimethyladamantane and then to 1-Bromo-3,5-dimethyladamantane .

Análisis De Reacciones Químicas

1-Bromo-3,5-dimethyladamantane undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

1-Bromo-3,5-dimethyladamantane can be compared to other adamantane derivatives such as:

1-Bromo-3,5-dimethyladamantane stands out due to its specific reactivity and utility in synthesizing pharmacologically active compounds.

Actividad Biológica

1-Bromo-3,5-dimethyladamantane (CAS No. 941-37-7) is an organic compound that belongs to the adamantane family, characterized by its unique bicyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology. Its structural similarity to memantine, a well-known NMDA receptor antagonist used in treating Alzheimer's disease, suggests that it may exhibit similar pharmacological properties.

  • Chemical Formula : C₁₂H₁₉Br
  • Molecular Weight : 243.18 g/mol
  • Synonyms : 3,5-dimethyl-1-bromo-adamantane; 1-bromo-3,5-dimethyl; 1-bromo-3,5-dimethyladamantane

Biological Activity Overview

The biological activity of 1-bromo-3,5-dimethyladamantane is primarily linked to its interaction with neurotransmitter receptors in the brain. Research indicates that this compound may act as an NMDA receptor antagonist, similar to memantine, providing insights into its potential therapeutic applications.

Table 1: Biological Activity Summary

Activity Mechanism Reference
NMDA Receptor AntagonismBlocks excessive glutamate activity
Potential Neuroprotective EffectsMay protect against excitotoxicity
Serotonergic ActivityNon-competitive antagonist at 5-HT3 receptors

1-Bromo-3,5-dimethyladamantane is hypothesized to function as a non-competitive antagonist at the NMDA receptor. This mechanism is crucial for mitigating excitotoxicity caused by excessive glutamate release, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate glutamate signaling may contribute to neuroprotective effects observed in various studies.

Case Studies and Research Findings

Recent studies have explored the synthesis of memantine from 1-bromo-3,5-dimethyladamantane through direct amination processes. These studies highlight the compound's relevance in pharmaceutical applications and its potential as a precursor for developing new neuroprotective agents.

Example Study

A study published in Letters in Organic Chemistry detailed an improved synthesis of memantine using 1-bromo-3,5-dimethyladamantane as a starting material. The research demonstrated that this compound could be effectively converted into memantine through a straightforward two-step procedure involving thiourea .

Pharmacological Implications

The pharmacological profile of 1-bromo-3,5-dimethyladamantane suggests several therapeutic implications:

  • Alzheimer's Disease : Given its potential NMDA antagonistic properties, it may serve as a treatment option for managing symptoms associated with Alzheimer's disease.
  • Neuroprotection : Its ability to prevent excitotoxic damage positions it as a candidate for further research in neuroprotective therapies.

Propiedades

IUPAC Name

1-bromo-3,5-dimethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCXLVDIVQWYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00916495
Record name 1-Bromo-3,5-dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00916495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941-37-7
Record name 1-Bromo-3,5-dimethyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,5-dimethyladamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 941-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-3,5-dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00916495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3,5-dimethyltricyclo[3.3.1.13,7]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BROMO-3,5-DIMETHYLADAMANTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE68KQ68T1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Mix 0.5 mol of 1,3-dimethyl adamantane with a ten times excess of bromine (5 mol). Slowly heat and stir for 4 hrs under reflux. Subsequently, allow to cool and pour onto ice water. Decompose the excess bromine with sodium sulfite until discoloration of the aqueous solution. Then extract with ether, wash the combined organic phases with sodium bicarbonate solution, dry with magnesium sulfate, filter and evaporate to dryness under vacuum. Recrystallize the residue from methanol. (Yield: 83%).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3,5-dimethyladamantane
Reactant of Route 2
1-Bromo-3,5-dimethyladamantane
Reactant of Route 3
1-Bromo-3,5-dimethyladamantane
Reactant of Route 4
Reactant of Route 4
1-Bromo-3,5-dimethyladamantane
Reactant of Route 5
1-Bromo-3,5-dimethyladamantane
Reactant of Route 6
1-Bromo-3,5-dimethyladamantane
Customer
Q & A

Q1: What is the significance of 1-Bromo-3,5-dimethyladamantane in pharmaceutical chemistry?

A1: 1-Bromo-3,5-dimethyladamantane is a crucial starting material in the synthesis of Memantine hydrochloride [, , ]. The compound's structure, particularly the bromine atom at the 1-position, allows for various chemical transformations, making it a versatile precursor for Memantine and potentially other pharmaceutical compounds.

Q2: What are the recent advancements in synthesizing Memantine hydrochloride from 1-Bromo-3,5-dimethyladamantane?

A2: Researchers have explored more efficient and cost-effective methods for synthesizing Memantine hydrochloride from 1-Bromo-3,5-dimethyladamantane. One approach involves direct amination using either thiourea [] or urea []. These methods offer advantages over traditional multi-step syntheses, including reduced reaction times, higher yields, and simplified procedures, making them potentially more suitable for large-scale production.

Q3: Can you elaborate on the direct amination method using thiourea and its advantages?

A3: Direct amination of 1-Bromo-3,5-dimethyladamantane with thiourea involves reacting the compound with thiourea in the presence of propylene glycol (PG) and hydrochloric acid (HCl) []. This method has been optimized for temperature, reaction time, and molar ratios of reactants to achieve high yields (up to 83.11%) of Memantine hydrochloride. The obtained product was characterized by IR, MS, and H-NMR spectroscopy, confirming its purity and identity []. This one-pot synthesis offers a simpler, safer, and more economical alternative to conventional methods.

Q4: What other synthetic routes utilize 1-Bromo-3,5-dimethyladamantane as a starting material?

A4: Beyond direct amination, 1-Bromo-3,5-dimethyladamantane can be used to synthesize 1-acetamido-3,5-dimethyladamantane []. This method employs manganese-containing catalysts, such as MnCl2, MnBr2, and Mn(acac)3, and operates at moderate temperatures (120-130°C) []. This reaction pathway highlights the versatility of 1-Bromo-3,5-dimethyladamantane in accessing diverse adamantane derivatives, which are valuable building blocks in medicinal chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.